

The Evolution of Jingsongling (Xylazole) in Veterinary Medicine: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Jingsongling, also known as xylazole, has carved a significant niche in veterinary anesthesiology and analgesia since its introduction. As an analogue of xylazine, its development has been characterized by a growing understanding of its sedative, analgesic, and muscle relaxant properties across a range of animal species. This technical guide provides a comprehensive overview of the historical development of Jingsongling, its mechanism of action, and detailed experimental protocols from key studies. Quantitative data from preclinical and clinical trials are summarized, and its role in modern veterinary practice is critically examined. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the veterinary field.

Historical Development and Key Milestones

The development of **Jingsongling** (xylazole) is closely linked to the widespread veterinary use of its predecessor, xylazine. Research into xylazine analogues sought to refine its pharmacological profile, leading to the synthesis and investigation of **Jingsongling**. Early studies in the late 1980s began to establish its efficacy and safety profile in various animal models.

 1989: One of the earliest documented studies investigated the effects of Jingsongling on mean arterial blood pressure and heart rate in dogs, exploring the influence of various



antagonists. This foundational research helped to characterize its primary cardiovascular effects and receptor interactions.

- Early 2000s: Research expanded to evaluate **Jingsongling** in combination with other anesthetic agents, such as ketamine. A notable prospective randomized experimental study in healthy dogs assessed the metabolic and neurohumoral responses to **Jingsongling** alone and in combination with ketamine, providing valuable data on its physiological impact.[1][2]
- 2010s-Present: Jingsongling has been incorporated into a variety of experimental protocols as a standard anesthetic agent for a wide range of species, including pigs, rats, rabbits, sheep, and horses.[3][4][5][6][7][8] Its use in complex surgical models, such as hemorrhagic shock and pulsed-field ablation studies, underscores its reliability and versatility in research settings.[3][5][9] More recent research has also explored its effects on specific cellular pathways, such as the NO-cGMP pathway in nerve cells.[10]

Mechanism of Action

Jingsongling, as a xylazine analogue, is an alpha-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of presynaptic α 2-adrenergic receptors in the central and peripheral nervous system. This agonistic activity leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.

Research has also indicated that **Jingsongling**'s effects may involve other pathways. For instance, studies have shown that it can inhibit the NO-cGMP pathway in fetal rat nerve cells. [10] Furthermore, its influence on the cardiovascular system, including transient increases in mean arterial pressure followed by a decrease, and a reduction in heart rate, are well-documented effects mediated by its interaction with adrenergic receptors.[2]

Signaling Pathway: Alpha-2 Adrenergic Agonism

Caption: Alpha-2 adrenergic agonist signaling pathway of **Jingsongling**.

Quantitative Data from Key Studies

The following tables summarize quantitative data from representative studies on **Jingsongling**.

Table 1: Effects of Jingsongling (Xylazole) with and without Ketamine in Healthy Dogs[2]



Parameter	Group X (Jingsongling 4 mg/kg IM)	Group XK (Jingsongling 4 mg/kg + Ketamine 10 mg/kg IM)
Pulse Rate (PR)	Decreased	Decreased (Significantly higher than Group X at some time points)
Mean Arterial Pressure (MAP)	Transiently Increased	Transiently Increased (Significantly higher than Group X at some time points)
Respiratory Rate (fR)	Decreased	Decreased
Rectal Temperature (RT)	Decreased	Decreased (Significantly higher than Group X at some time points)
Plasma Norepinephrine	Decreased	Decreased (Higher values than Group X)
Plasma Epinephrine	Decreased	Decreased (Higher values than Group X)
Plasma Insulin	Decreased	Decreased
Plasma β-endorphin	Increased	Increased (Higher values than Group X)
Plasma Glucose	Increased	Increased (Higher values than Group X)

Detailed Experimental Protocols Anesthesia for Pulsed Field Ablation in Pigs[3]

- Animals: Healthy Bama male minipigs (n=3, 80 ± 10 kg).
- Pre-anesthesia: A mixture of Lumianning (a compound preparation of Jingsongling, edetic acid, DHE, and haloperidol) and midazolam injection (1:1 ratio) was administered intramuscularly at a dose of 5 ml/kg.



- Anesthesia Maintenance: 2,6-Diisopropyl-phenol injection was administered at a speed of 5 ml/h.
- Surgical Procedure:
 - Skin preparation and sterilization were performed at the groin.
 - A femoral vein catheter was inserted under ultrasound guidance.
 - An 8F catheter was inserted into the right atrium and advanced to the left atrium to reach the pulmonary vein under X-ray guidance.
 - Pulsed field ablation was performed.
- Monitoring: ECG monitoring was performed throughout the operation.

Metabolic and Neurohumoral Response Study in Dogs[2]

- Animals: Twelve healthy mongrel dogs (7 male, 5 female, aged 13-20 months, weighing 12.8-15.4 kg).
- Experimental Groups:
 - Group X (n=6): Jingsongling 4 mg/kg intramuscularly.
 - Group XK (n=6): Jingsongling 4 mg/kg plus ketamine 10 mg/kg intramuscularly.
- Data Collection:
 - Physiological parameters (Pulse rate, mean arterial pressure, respiratory rate, rectal temperature) were recorded before and at 5 to 100 minutes after drug administration.
 - Venous blood samples were taken before and at intervals from 0.5 to 24 hours after drug administration for determination of plasma concentrations of norepinephrine, epinephrine, β-endorphin, cortisol, insulin, and glucose.



 Statistical Analysis: ANOVA for repeated measures was used for changes with time, and ANOVA was used for comparison between treatments.

Experimental Workflow: Canine Metabolic and Neurohumoral Study

Caption: Workflow for the study on metabolic and neurohumoral responses in dogs.

Anesthesia for Hemorrhagic Shock Model in Rats[5]

- Animals: Male and female Sprague-Dawley rats (190–230 g).
- Anesthesia:
 - Initial dosage of pentobarbital sodium (30 mg/kg ip).
 - Initial dosage of Jingsongling (xylidinothiazole, 0.1 mg/kg im).
 - Additional doses of both drugs were administered until the rats had no response to a needle stimulus.
- Surgical Procedure:
 - A heparinized catheter was inserted into the right femoral artery for monitoring mean arterial pressure (MAP) and for bleeding.
 - Rats were hemorrhaged to maintain a MAP of 40 mmHg for various durations (10 min, 30 min, 1 h, 2 h, or 4 h).
 - At each time point, a laparotomy was conducted, and the superior mesenteric arteries were removed for further analysis.

Conclusion and Future Directions

Jingsongling has established itself as a reliable and effective anesthetic and analgesic agent in veterinary medicine. Its history is one of continued investigation and application in increasingly complex research and clinical scenarios. The quantitative data and experimental



protocols presented in this guide highlight its consistent pharmacological effects and its utility across a diverse range of species.

Future research should continue to explore the molecular mechanisms underlying its effects beyond the alpha-2 adrenergic system. Further comparative studies with other anesthetic agents could also help to refine species-specific and procedure-specific protocols, optimizing patient safety and outcomes. The development of novel formulations or delivery systems for **Jingsongling** may also present new avenues for its application in veterinary practice.

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